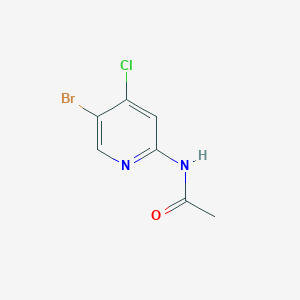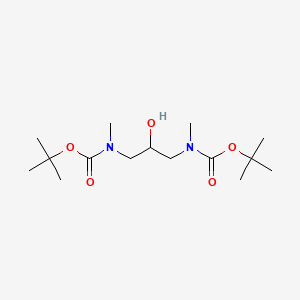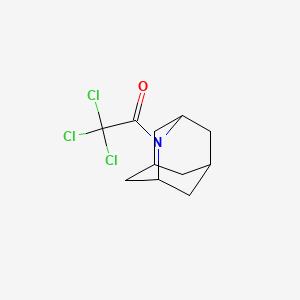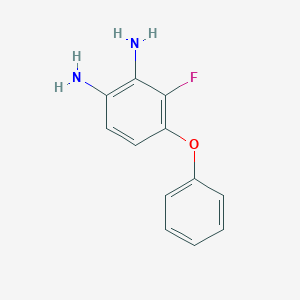
Methyloctylmalonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Methyloctylmalonic acid is a dicarboxylic acid derivative that features a methyl group and an octyl group attached to the malonic acid backbone. This compound is part of a broader class of malonic acid derivatives, which are known for their versatility in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
Methyloctylmalonic acid can be synthesized through several methods. One common approach involves the alkylation of malonic acid with an appropriate alkyl halide in the presence of a base. For instance, the reaction of malonic acid with octyl bromide in the presence of sodium ethoxide can yield this compound. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
化学反応の分析
Types of Reactions
Methyloctylmalonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides and bases (e.g., sodium ethoxide) are commonly employed.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted malonic acid derivatives.
科学的研究の応用
Methyloctylmalonic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound can be used in studies involving metabolic pathways and enzyme interactions.
Medicine: this compound derivatives are explored for their potential therapeutic properties.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of methyloctylmalonic acid involves its interaction with various molecular targets and pathways. In biological systems, it can act as an inhibitor or activator of specific enzymes, influencing metabolic processes. The compound’s effects are mediated through its ability to form stable complexes with metal ions and other biomolecules.
類似化合物との比較
Similar Compounds
- Methylmalonic acid
- Ethylmalonic acid
- Phenylmalonic acid
Uniqueness
Methyloctylmalonic acid is unique due to its longer alkyl chain (octyl group), which imparts distinct physicochemical properties compared to its shorter-chain analogs. This longer chain can influence the compound’s solubility, reactivity, and interaction with biological systems, making it suitable for specific applications that require these unique characteristics.
特性
分子式 |
C12H22O4 |
|---|---|
分子量 |
230.30 g/mol |
IUPAC名 |
2-methyl-2-octylpropanedioic acid |
InChI |
InChI=1S/C12H22O4/c1-3-4-5-6-7-8-9-12(2,10(13)14)11(15)16/h3-9H2,1-2H3,(H,13,14)(H,15,16) |
InChIキー |
JCOIWOCAZLUYFQ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC(C)(C(=O)O)C(=O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(2-Methoxy-ethyl)-methyl-amino]-but-2-ynoic acid](/img/structure/B8305292.png)











